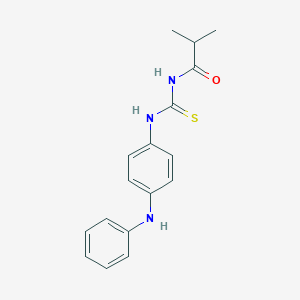![molecular formula C20H17IN2O3S B319052 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B319052.png)
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17IN2O3S It is characterized by the presence of an iodine atom, a sulfonyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including the introduction of the iodine atom and the formation of the sulfonyl and benzamide groups. One common synthetic route includes:
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-iodo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
- 2-iodo-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide
- 2-iodo-N-{4-[(propylamino)sulfonyl]phenyl}benzamide
Uniqueness
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H17IN2O3S |
|---|---|
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17IN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24) |
InChI-Schlüssel |
AXHDAFQCQQLIAQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318975.png)
![N-[(3-cyanophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318977.png)
![2-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B318978.png)
![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318986.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318987.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318988.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B318989.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318990.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B318992.png)
![N-(3,4-dimethylphenyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318993.png)
